molecular formula C20H28O3 B128996 (1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione CAS No. 156041-05-3

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

Cat. No. B128996
M. Wt: 316.4 g/mol
InChI Key: YHGZVLAKJHCQTC-DDEZQVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione, also known as HPPD, is a natural product isolated from Streptomyces sp. ATCC 55076. HPPD is a highly oxygenated polycyclic compound that has a unique structure and is of great interest to researchers due to its potential applications in various fields.

Scientific Research Applications

Cytotoxicity and Structure Elucidation

Pellati et al. (2006) explored the structure and cytotoxicity of related compounds, including hydroxylated compounds and dicarbonylic constituents derived from Echinacea pallida. These compounds exhibited varying degrees of cytotoxicity against human pancreatic adenocarcinoma cells, highlighting their potential in cancer research (Pellati et al., 2006).

Synthetic Approaches and Stereochemistry

Burnell et al. (2018) discussed the synthetic approaches to phomactins, focusing on stereochemical issues and reactivity in the late stages of synthesis. This research is crucial for understanding the synthesis and potential applications of complex organic compounds (Burnell et al., 2018).

Diterpene Structure and Analysis

Burke et al. (1982) isolated a novel casbane diterpene, crotonitenone, from Croton nitens and established its structure using various techniques, including X-ray crystallography. This work contributes to the understanding of diterpenes and their potential applications (Burke et al., 1982).

Asymmetric Synthesis and Applications

Schwenter and Vogel (2000) presented a new approach to asymmetric synthesis of long-chain 1,3-polyols. Such methodologies are significant in the synthesis of complex organic compounds, which can have various applications, including pharmaceuticals (Schwenter & Vogel, 2000).

properties

CAS RN

156041-05-3

Product Name

(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1

InChI Key

YHGZVLAKJHCQTC-DDEZQVSNSA-N

Isomeric SMILES

C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Canonical SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Other CAS RN

156041-05-3

synonyms

koumbalone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 2
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 3
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 4
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 5
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
Reactant of Route 6
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

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